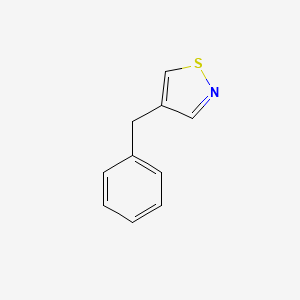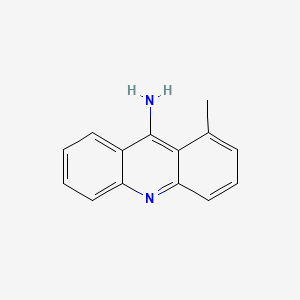
Acridine, 9-amino-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry. The compound has a molecular formula of C14H12N2 and a molecular weight of 208.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylacridin-9-amine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . Another method includes the reaction of acridine with sodium amide .
Industrial Production Methods: Industrial production of 1-methylacridin-9-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: Substitution reactions, such as halogenation and nitration, can introduce different functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated and nitrated acridine derivatives.
科学的研究の応用
1-Methylacridin-9-amine has a wide range of applications in scientific research:
Biology: Acts as a fluorescent dye for visualizing biomolecules and studying cellular processes.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
作用機序
The mechanism of action of 1-methylacridin-9-amine involves its interaction with DNA. The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
類似化合物との比較
9-Aminoacridine: Known for its use as a fluorescent dye and antimicrobial agent.
9-Carboxyacridine: Utilized as a corrosion inhibitor and in the synthesis of other acridine derivatives.
9-Methylacridine: Similar in structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness: 1-Methylacridin-9-amine is unique due to the presence of both a methyl and an amino group on the acridine ring. This dual substitution enhances its chemical reactivity and broadens its range of applications compared to other acridine derivatives .
特性
CAS番号 |
23045-11-6 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
1-methylacridin-9-amine |
InChI |
InChI=1S/C14H12N2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H2,15,16) |
InChIキー |
QDFZZUZHYOGLPL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


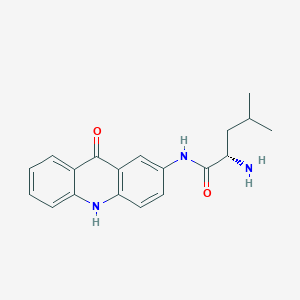

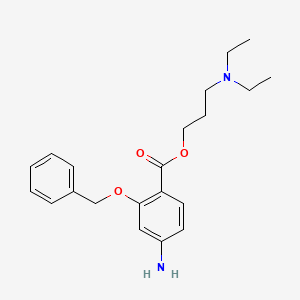
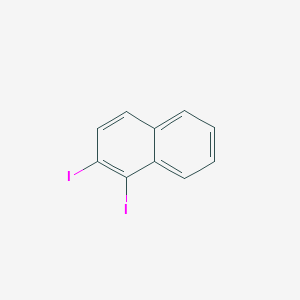
![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

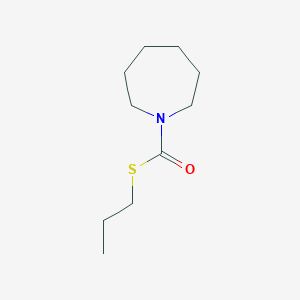

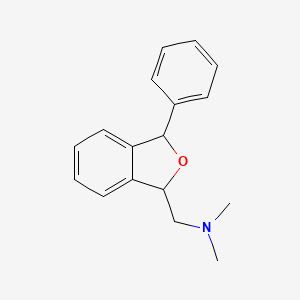
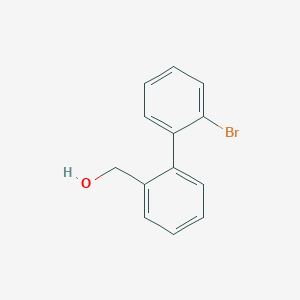
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)


